molecular formula C12H17NO3 B12807042 pentyl N-(3-hydroxyphenyl)carbamate CAS No. 19962-07-3

pentyl N-(3-hydroxyphenyl)carbamate

Cat. No.: B12807042
CAS No.: 19962-07-3
M. Wt: 223.27 g/mol
InChI Key: NXXISUVIEGDNDS-UHFFFAOYSA-N
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Description

Pentyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C14H21NO3 . It belongs to the class of phenylcarbamic acid esters, which are characterized by a carbamate (urethane) group linked to a phenyl ring . The structure consists of a pentyl chain attached via a carbamate linkage to a meta-hydroxyphenyl group. Phenylcarbamates, in general, are noted for their stability over time and in acidic aqueous media, allowing for isolation and purification by standard techniques like flash chromatography . This class of compounds has been widely described in scientific literature and finds utility in various research applications. For instance, phenylcarbamates of primary amines have demonstrated reactivity to form urea derivatives, which are valuable motifs in the synthesis of biologically active compounds and organic materials . The chemoselective reactivity of certain phenylcarbamates also makes them useful synthons in the preparation of peptidomimetics and for inhibiting protein-protein interactions . The specific research applications and physicochemical properties of this compound are an area of ongoing scientific investigation. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

19962-07-3

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

pentyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C12H17NO3/c1-2-3-4-8-16-12(15)13-10-6-5-7-11(14)9-10/h5-7,9,14H,2-4,8H2,1H3,(H,13,15)

InChI Key

NXXISUVIEGDNDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NSC 222632 typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods: : In an industrial setting, the production of NSC 222632 may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: : NSC 222632 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts that promote the desired chemical changes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize NSC 222632 under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed to reduce NSC 222632.

    Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides in the presence of a catalyst.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties
Pentyl N-(3-hydroxyphenyl)carbamate has been studied for its antimicrobial activity. Initial research indicates that it may exhibit significant effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentrations (MICs) in the nanomolar range, suggesting potent antibacterial properties comparable to established antibiotics such as ampicillin and ciprofloxacin .

Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate its ability to inhibit the growth of cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116). The compound's mechanism of action appears to involve interactions with specific cellular pathways, although further research is necessary to elucidate these mechanisms fully .

Agrochemical Applications

Herbicidal Activity
this compound is part of a broader class of phenyl carbamates known for their herbicidal properties. These compounds have been shown to be effective in both pre-emergence and post-emergence treatments for controlling weeds in agricultural settings. Specifically, they are utilized in sugar beet cultivation to manage weed populations effectively . The herbicidal activity is attributed to the compound's ability to disrupt specific physiological processes in target plants.

Structure-Activity Relationships

The structure of this compound contributes significantly to its biological activity. The presence of the pentyl group enhances lipophilicity, which may improve membrane permeability and bioavailability compared to shorter-chain analogs. This property is crucial for its efficacy in both medicinal and agricultural applications.

Future research on this compound should focus on:

  • Mechanistic Studies : Detailed investigations into its mechanisms of action against bacterial and cancer cell lines.
  • Formulation Development : Exploring formulations that enhance its stability and delivery in agricultural applications.
  • Toxicological Assessments : Evaluating the safety profile of the compound for potential therapeutic use.

Mechanism of Action

The mechanism by which NSC 222632 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl (3-Hydroxyphenyl)carbamate

Structural Differences :

  • Alkyl Chain : Methyl group (C1) vs. pentyl (C5) in the target compound.
  • Molecular Formula: C₈H₉NO₃ (methyl) vs. C₁₁H₁₅NO₃ (pentyl, inferred) .
  • Molar Mass : 167.2 g/mol (methyl) vs. ~209.2 g/mol (pentyl, calculated).

Physicochemical Properties :

  • Lipophilicity : Methyl carbamates generally exhibit lower log k (HPLC capacity factor) values compared to pentyl derivatives due to reduced hydrophobic interactions. For example, methyl (3-hydroxyphenyl)carbamate has a log k of ~1.2 (estimated), while pentyl analogs in similar studies show log k values exceeding 3.5 .
  • Solubility : The hydroxyl group improves water solubility, but the pentyl chain reduces it significantly compared to methyl.

(2-Diethylaminocyclopentyl) N-(3-Pentoxyphenyl)Carbamate

Structural Differences :

  • Substituents : Pentyl chain is part of a 3-pentoxyphenyl group (ether linkage) vs. direct attachment to carbamate nitrogen in the target compound.

Nitroso-carbamate Derivatives (e.g., (3-Pentan-3-ylphenyl) N-Methyl-N-nitrosocarbamate)

Structural Differences :

  • Nitroso Group: Introduces N-nitroso functionality, which is mutagenic and carcinogenic .
  • Alkyl Chain : Similar pentyl substituents but with nitroso modification.

Toxicity Profile :

  • In contrast, non-nitrosated carbamates like pentyl N-(3-hydroxyphenyl)carbamate are likely safer but require toxicity validation .
Property (3-Pentan-3-ylphenyl) N-Methyl-N-nitrosocarbamate This compound
Key Functional Group N-Nitroso Hydroxyl
Toxicity High (mutagenic) Likely lower
Regulatory Status Restricted Not classified

Chlorophenyl Carbamates (e.g., 2-[Butyl(3-methylphenyl)amino]ethyl N-(3,4-dichlorophenyl)carbamate)

Structural Differences :

  • Chlorine Substituents : Electron-withdrawing chlorine atoms on the phenyl ring reduce electron density, affecting reactivity and binding .
  • Alkyl Chain: Butyl vs. pentyl, with minor differences in lipophilicity.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pentyl N-(3-hydroxyphenyl)carbamate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., particulate filters) to avoid inhaling dust .
  • Ventilation : Conduct experiments in well-ventilated fume hoods to minimize aerosol exposure. Implement local exhaust ventilation for dust control .
  • Dust Management : Avoid static discharge by grounding equipment. Use wet methods or closed systems to suppress dust generation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound with high yield and purity?

  • Methodological Answer :

  • Reaction Setup : Use a coupling reaction between 3-hydroxyphenylamine and pentyl chloroformate in anhydrous dichloromethane. Add triethylamine (2 eq.) as a base to neutralize HCl byproducts .
  • Optimization :
  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Catalyst : Consider EDCI/HOBt for improved coupling efficiency .
  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
  • Characterization : Confirm structure using 1H NMR^1 \text{H NMR} (e.g., δ 6.8–7.2 ppm for aromatic protons) and LC-MS (expected [M+H]+^+ = 251.2 g/mol) .

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key Properties :

PropertyValue/DescriptionReference
Molecular FormulaC12_{12}H17_{17}NO3_3Derived from
SolubilityLikely low in water; soluble in DMSO, acetoneInferred from
StabilityHydrolytically sensitive; store under inert gas at 2–8°C
Melting PointExperimental determination requiredN/A

Advanced Research Questions

Q. How does the pentyl group influence the compound’s bioactivity compared to shorter-chain analogs (e.g., methyl derivatives)?

  • Methodological Answer :

  • Lipophilicity : The pentyl chain increases logP, enhancing membrane permeability. Calculate logP via software (e.g., ChemAxon) or experimentally via shake-flask method .
  • Reactivity : Longer chains may sterically hinder interactions with enzymatic active sites. Compare inhibition kinetics using Michaelis-Menten assays .
  • Stability : Evaluate metabolic degradation in liver microsomes. Monitor via HPLC for parent compound depletion .

Q. What experimental strategies can address contradictions in toxicity data for carbamate derivatives?

  • Methodological Answer :

  • In Vitro Assays :
  • Skin Sensitization : Use OECD 442D (h-CLAT) to assess dendritic cell activation .
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to fill data gaps noted in analogous compounds .
  • Dose-Response Analysis : Resolve discrepancies by testing a wider concentration range and using standardized positive controls (e.g., SDS for irritation assays) .

Q. How can researchers evaluate the environmental persistence of this compound?

  • Methodological Answer :

  • Biodegradation : Conduct OECD 301F manometric respirometry to measure aerobic degradation in activated sludge .
  • Photolysis : Expose the compound to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS/MS .
  • Soil Mobility : Use column leaching tests (OECD 312) to assess adsorption coefficients (Koc_{oc}) .

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